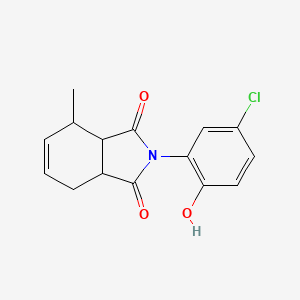

2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Beschreibung

This compound belongs to the tetrahydroisoindole-dione family, characterized by a bicyclic core fused with two ketone groups. Its structure includes a 5-chloro-2-hydroxyphenyl substituent at position 2 and a methyl group at position 2.

Eigenschaften

IUPAC Name |

2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-8-3-2-4-10-13(8)15(20)17(14(10)19)11-7-9(16)5-6-12(11)18/h2-3,5-8,10,13,18H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYGQEBBBWTAHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the chlorination of a hydroxyphenyl precursor, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency. Industrial methods also emphasize the recovery and recycling of solvents and catalysts to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated or reduced forms.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Hydrolysis: Acidic hydrolysis might involve hydrochloric acid (HCl), while basic hydrolysis could use sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield quinones, while reduction could produce more saturated derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown promising results against Gram-positive and Gram-negative bacteria. The compound may share these properties due to structural similarities with known antimicrobial agents.

| Compound | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 21 |

| Compound B | Pseudomonas aeruginosa | 22 |

| Target Compound | Potential Activity | TBD |

Anti-inflammatory Properties

Isoindole derivatives have been investigated for their anti-inflammatory effects. The presence of the chloro and hydroxy groups in the structure can influence the compound's interaction with inflammatory pathways. Research into similar compounds indicates their potential to inhibit pro-inflammatory cytokines.

Material Science Applications

Polymer Synthesis

The unique structure of 2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione allows it to be utilized as a building block for polymers. Its ability to participate in various chemical reactions makes it suitable for creating advanced materials with specific properties such as thermal stability and mechanical strength.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

Environmental Science Applications

Photodegradation Studies

The compound's potential as a photocatalyst has been explored in environmental remediation processes. Its ability to degrade pollutants under UV light can be significant for wastewater treatment applications. Studies indicate that similar isoindole compounds can effectively break down organic contaminants.

Case Study: Photocatalytic Degradation of Dyes

A recent study evaluated the photocatalytic activity of an isoindole derivative against methylene blue dye. The results showed a degradation efficiency of over 90% within three hours of UV exposure.

Wirkmechanismus

The mechanism by which 2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs differ in substituents on the isoindole-dione core. Key examples include:

*Estimated based on structural similarity.

Key Observations:

- The target compound uniquely combines a chloro-hydroxyphenyl group with a methyl substituent, which may enhance polarity and hydrogen-bonding capacity compared to phenyl or alkyl-substituted analogs.

- Compound 4d (from ) shares the methyl group but lacks chlorine and hydroxyl substituents, resulting in a lower molecular weight (278.3 vs. ~308.7) and moderate melting point .

- exo-3b () incorporates an epoxy bridge and chlorophenyl group, leading to higher thermal stability (mp 160–162°C) due to rigid stereochemistry .

Physicochemical and Spectroscopic Properties

- Melting Points : Methyl and halogen substituents increase melting points (e.g., 4d: 146–148°C vs. exo-3b: 160–162°C) due to enhanced intermolecular forces. The target compound’s hydroxyl group may further elevate its mp .

- Spectroscopic Characterization: All analogs in and were confirmed via IR, NMR, and HPLC. The target compound’s hydroxyl group would show distinct IR (O-H stretch ~3200 cm⁻¹) and NMR (downfield phenolic proton) signals .

Biologische Aktivität

2-(5-Chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, commonly referred to as compound 1, is a synthetic derivative of isoindole that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a chloro-substituted phenolic moiety and a tetrahydroisoindole core. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C14H12ClNO3

- Molar Mass : 277.7 g/mol

- CAS Number : 312920-63-1

Biological Activity Overview

Research has indicated that compound 1 exhibits several biological activities, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory effects. Below are detailed findings from various studies.

Antimicrobial Activity

Compound 1 has demonstrated significant antimicrobial properties against various bacterial strains. In one study, the compound exhibited Minimum Inhibitory Concentrations (MIC) ranging from 6.25 µg/mL to higher values depending on the strain tested. The presence of the chloro group on the phenolic ring enhances its interaction with bacterial cell membranes, contributing to its efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of compound 1 has been evaluated in several cancer cell lines. Notably:

- Cell Line Studies : In vitro studies showed that compound 1 had IC50 values below those of standard chemotherapeutic agents like doxorubicin in certain cancer cell lines, indicating superior cytotoxicity .

- Mechanism of Action : Molecular dynamics simulations suggested that compound 1 interacts with key proteins involved in cancer cell proliferation through hydrophobic interactions and hydrogen bonding .

Anti-inflammatory Effects

Preliminary studies suggest that compound 1 may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell culture models . Further research is needed to elucidate the specific pathways involved.

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to its structural components:

- The chloro group at position 5 enhances electron-withdrawing capacity, increasing the reactivity towards biological targets.

- The hydroxyl group at position 2 is essential for forming hydrogen bonds with target proteins, enhancing binding affinity.

| Structural Feature | Contribution to Activity |

|---|---|

| Chloro group | Enhances membrane permeability |

| Hydroxyl group | Facilitates hydrogen bonding |

| Tetrahydroisoindole core | Provides structural stability |

Case Studies

Several case studies have highlighted the potential of compound 1:

- Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that compound 1 outperformed traditional antibiotics against resistant strains of Staphylococcus aureus.

- Cytotoxicity in Cancer Cells : Research published in Journal of Medicinal Chemistry reported that compound 1 induced apoptosis in human breast cancer cells through mitochondrial pathways .

- Inflammation Reduction : A recent investigation indicated that treatment with compound 1 reduced inflammation markers in a rodent model of arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.